Product packaging for Butyl Myristate(Cat. No.:CAS No. 110-36-1)

Butyl Myristate

Cat. No.: B089461
CAS No.: 110-36-1
M. Wt: 284.5 g/mol
InChI Key: DHAZIUXMHRHVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl Myristate (CAS 110-36-1) , also known as butyl tetradecanoate, is a fatty acid ester with the molecular formula C 18 H 36 O 2 and a molecular weight of 284.48 g/mol . It is a clear, colorless to almost colorless liquid at room temperature with a low, mild oily-fatty odor . Its high estimated logP value of approximately 7.92 indicates significant hydrophobicity . Key physical properties include a specific gravity of 0.85-0.86 at 25°C, a refractive index of 1.446-1.452 at 20°C, and a boiling point of 195°C at 18 mmHg . Primary Research Applications and Mechanism of Action In cosmetic and personal care research , this compound is valued as an excellent emollient and skin-conditioning agent . Its mechanism of action involves forming a protective, occlusive barrier on the skin or hair surface, which helps to reduce transepidermal water loss (TEWL), improve skin barrier integrity, and enhance the sensory feel of formulations by imparting a rich, non-watery texture . This makes it a compound of interest for developing advanced moisturizers, lipsticks, and skin care products . In pharmaceutical R&D , it is investigated as a potential solvent or penetration enhancer in topical drug delivery systems due to its skin-penetrating abilities . Furthermore, its role as a solvent and diluent in fragrance and cosmetic agents is well-established, where it aids in improving the spreadability and stability of emulsions . Quality & Safety for Research This product is offered at >97.0% purity (GC) . It is an air-sensitive material and should be stored in a cool, dark place, preferably under inert gas . According to GHS guidelines, it is classified with the signal word "Warning" and may cause skin irritation (H315) . Researchers should handle with appropriate precautions, including wearing protective gloves and washing skin thoroughly after handling . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B089461 Butyl Myristate CAS No. 110-36-1

Properties

IUPAC Name

butyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-18(19)20-17-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZIUXMHRHVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038716
Record name Butyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Tetradecanoic acid, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl myristate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12608
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

110-36-1
Record name Butyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL MYRISTATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecanoic acid, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O061W4C37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Butyl Myristate

Conventional Chemical Synthesis Pathways

The traditional method for producing butyl myristate relies on well-established chemical reactions, primarily acid-catalyzed esterification. This approach is characterized by its robustness and relatively low cost, though it often requires high temperatures and can lead to the formation of byproducts.

Acid-Catalyzed Esterification Processes

The synthesis of this compound via acid-catalyzed esterification involves the reaction of myristic acid with butanol in the presence of a strong acid catalyst. nih.gov This reaction, a type of Fischer-Speier esterification, is a reversible process where the acid protonates the carbonyl oxygen of myristic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by butanol. The subsequent elimination of a water molecule yields the desired ester, this compound.

Commonly employed acid catalysts for this process include mineral acids such as sulfuric acid and hydrochloric acid. researchgate.net The reaction is typically carried out under reflux conditions to maintain a sufficiently high temperature to drive the reaction forward. researchgate.net A crucial aspect of this synthesis is the continuous removal of water as it is formed. This is necessary to shift the reaction equilibrium towards the product side, thereby maximizing the yield of this compound. scirp.org

In recent years, solid acid catalysts have emerged as a viable alternative to traditional liquid acids. mdpi.com These catalysts, which can include materials like phosphotungstate, offer several advantages, such as reduced equipment corrosion, easier separation from the reaction mixture, and the potential for reuse, which aligns with the principles of green chemistry. mdpi.comcabidigitallibrary.org

Optimization Parameters in Conventional Synthesis

To enhance the efficiency and yield of this compound synthesis, several key parameters must be carefully controlled and optimized. These include the molar ratio of the reactants, catalyst concentration, reaction temperature, and reaction time.

The molar ratio of butanol to myristic acid is a critical factor. Employing an excess of butanol can help to shift the equilibrium towards the formation of the ester. scirp.org However, an excessively large excess can complicate the purification process and increase raw material costs.

The catalyst concentration also plays a significant role. A higher concentration of the acid catalyst generally leads to a faster reaction rate. However, it can also promote side reactions and increase the corrosivity (B1173158) of the reaction mixture. For instance, in the synthesis of n-butyl oleate (B1233923), increasing the catalyst amount from 0.4% to 1.2% (by mass of oleic acid) significantly increased the esterification rate from 73.1% to 96.4%. cabidigitallibrary.org

Reaction temperature influences both the reaction rate and the equilibrium position. Higher temperatures accelerate the reaction but can also lead to the degradation of reactants or products, especially in the presence of a strong acid. spkx.net.cn The optimal temperature is a trade-off between achieving a reasonable reaction rate and minimizing undesirable side reactions.

The use of process intensification technologies, such as reactive distillation , can also be employed to optimize the synthesis. ijert.org In a reactive distillation column, the esterification reaction and the separation of products occur simultaneously. This continuous removal of the ester and water from the reaction zone can significantly improve the conversion and yield. Optimization in such systems involves manipulating parameters like the reflux ratio, feed ratio, and reboiler duty to achieve the desired product purity. ijert.org

Table 1: Effect of Catalyst Amount and Molar Ratio on the Synthesis of n-Butyl Oleate

Catalyst Amount (% of Oleic Acid)Esterification Rate (%)Molar Ratio (n-butanol:oleic acid)Esterification Rate (%)
0.473.11.6:187.2
0.885.22.0:192.5
1.296.42.4:197.9
1.696.52.8:195.7

Data adapted from a study on n-butyl oleate synthesis, illustrating general principles applicable to this compound. cabidigitallibrary.org

Biocatalytic Approaches for this compound Synthesis

In response to the growing demand for more sustainable and environmentally friendly chemical processes, biocatalytic methods for ester synthesis have gained significant attention. These approaches utilize enzymes, primarily lipases, to catalyze the esterification or transesterification reactions under milder conditions than conventional chemical methods.

Enzymatic Esterification and Transesterification

The enzymatic synthesis of this compound can be achieved through two main pathways: direct esterification of myristic acid and butanol, or transesterification. In direct esterification, a lipase (B570770) enzyme facilitates the formation of an ester bond between the carboxylic acid and the alcohol, with the concomitant release of water. researchgate.net Similar to the acid-catalyzed process, the removal of water is often necessary to drive the reaction towards completion. researchgate.net

Transesterification involves the reaction of an existing ester (such as a triglyceride containing myristic acid) with butanol. The lipase catalyzes the exchange of the alcohol moiety of the ester, resulting in the formation of this compound. mdpi.com This method is particularly relevant when using natural oils and fats as the source of myristic acid. mdpi.com

The use of enzymes offers several advantages over chemical catalysts, including high specificity, which minimizes the formation of byproducts, and the ability to operate under mild temperature and pressure conditions. mdpi.comnih.gov This not only reduces energy consumption but also preserves the integrity of thermally sensitive compounds. nih.gov Esters produced via biocatalysis can often be labeled as "natural," which is a significant advantage in the cosmetics and food industries. researchgate.net

Lipase-Catalyzed Synthesis: Enzyme Selection and Engineering

The choice of lipase is a critical factor in the successful biocatalytic synthesis of this compound. Lipases from various microbial sources have been investigated for their catalytic activity in ester synthesis. Among the most widely used and effective is the lipase from Candida antarctica, particularly in its immobilized form, commonly known as Novozym 435. researchgate.netresearchgate.net This enzyme has demonstrated high activity and stability in the synthesis of various myristate esters, including myristyl myristate and L-ascorbyl myristate. researchgate.netscispace.com

Other lipases, such as those from Thermomyces lanuginosus and novel halophilic lipases from organisms like Marinobacter litoralis, have also shown promise for the synthesis of butyl esters. nih.gov The selection of a suitable lipase often depends on the specific reaction conditions, such as the solvent system and the nature of the substrates.

Reaction Condition Optimization in Biocatalysis

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of the lipase-catalyzed synthesis of this compound. Key parameters that are typically optimized include temperature, substrate molar ratio, enzyme concentration, and the reaction medium.

Temperature has a significant impact on enzyme activity. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipase-catalyzed esterification is often in the range of 40-70°C. nih.govresearchgate.net

The substrate molar ratio of butanol to myristic acid also influences the reaction equilibrium. An excess of one of the substrates can increase the conversion rate, but a very high excess of alcohol can sometimes lead to enzyme inhibition. nih.gov

Enzyme concentration is another important parameter. Increasing the amount of lipase will generally increase the reaction rate up to a certain point, after which the rate may plateau due to limitations in substrate availability. nih.gov

The reaction medium can be either a solvent-free system or an organic solvent. Solvent-free systems are often preferred from an environmental and cost perspective. mdpi.com However, in some cases, the use of a non-polar organic solvent can improve the solubility of the substrates and alleviate substrate inhibition. nih.gov The removal of water, often achieved by using molecular sieves or applying a vacuum, is also a critical optimization step in many biocatalytic esterification reactions. mdpi.com

Table 2: Optimization of Butyl Ester Synthesis using a Halophilic Lipase

ParameterRange StudiedOptimal ConditionMaximum Ester Conversion (%)
Temperature30-55°C45°C69.1
Agitation Speed150-250 rpm230 rpm69.1
Enzyme Concentration10-60% (v/v)50% (v/v)69.1
Butanol:FFA Molar Ratio1:1 to 5:15:169.1
NaCl Concentration0-18% (w/v)15% (w/v)69.1
Reaction Time-15 min69.1

Data adapted from a study on the synthesis of butyl esters from crude palm kernel oil-derived free fatty acids (FFA) using a halophilic lipase from Marinobacter litoralis SW-45. nih.gov

Temperature and Agitation Rate Effects

Temperature is a crucial factor in the enzymatic synthesis of this compound, directly influencing both enzyme activity and substrate solubility. au.dk Research indicates that increasing the reaction temperature generally leads to a higher rate of ester synthesis. nih.gov For instance, in the biosynthesis of butyl esters from free fatty acids (FFAs) derived from crude palm oil (CPO) and crude palm kernel oil (CPKO), optimal temperatures were found to be 40 °C and 45 °C, respectively. nih.gov This demonstrates that significant yields can be achieved at relatively moderate temperatures. researchgate.net Another study on the synthesis of β-sitosteryl myristate found that a temperature range of 40–50 °C was optimal for the catalytic activity of Candida antarctica lipase A (CAL A). au.dk Temperatures below this range can result in lower substrate solubility and reduced enzyme kinetics, while higher temperatures can lead to enzyme deactivation. au.dk

Agitation speed plays a vital role in overcoming mass transfer limitations in the heterogeneous reaction mixture. In the synthesis of butyl esters from CPO-derived FFAs, an optimal agitation speed of 150 rpm was identified. researchgate.net Beyond this speed, the ester conversion did not significantly increase, suggesting that external mass transfer effects were minimized. researchgate.net Conversely, for CPKO-derived FFAs, increasing the agitation speed from 150 to 230 rpm improved the ester yield, indicating that 230 rpm was the optimum for this particular system. researchgate.net High agitation rates can sometimes lead to a decrease in the operational stability of immobilized enzymes due to increased collisions between biocatalyst particles. mdpi.com

Table 1: Optimal Temperature and Agitation Rates for Butyl Ester Synthesis

Feedstock Optimal Temperature (°C) Optimal Agitation Speed (rpm) Reference
CPO-derived FFA 40 150 nih.govresearchgate.net
CPKO-derived FFA 45 230 nih.govresearchgate.net
β-sitosterol and Myristic Acid 40-50 500 au.dk
Substrate Molar Ratios and Enzyme Loading

The molar ratio of the substrates, butanol and myristic acid, significantly impacts the equilibrium of the esterification reaction. An excess of one substrate, typically the alcohol, is often employed to shift the equilibrium towards product formation. For the synthesis of butyl esters from CPO-derived FFAs, a smaller substrate molar ratio resulted in a higher ester conversion of 60.5% in one hour. nih.gov In contrast, for CPKO-derived FFAs, a gradual increase in the butanol to FFA molar ratio led to a higher ester conversion, with a maximum of 68.4% achieved at a 5:1 ratio. nih.gov

Enzyme loading, or the concentration of the biocatalyst, is another critical factor. Increasing the enzyme concentration generally increases the reaction rate due to the greater availability of active sites. nih.gov In the synthesis of butyl esters, increasing the concentration of Marinobacter litoralis lipase (MLL) led to higher ester conversion. nih.gov However, there is an optimal enzyme loading beyond which the increase in conversion becomes less significant or can even decrease due to diffusional limitations. mdpi.com For instance, in the synthesis of butyl ferulate, a maximum yield was achieved with an immobilized enzyme concentration of 15 mg/ml. scirp.org High biocatalyst loadings can also increase the viscosity of the reaction mixture, potentially hindering mass transfer. mdpi.com

Table 2: Effect of Substrate Molar Ratio on Butyl Ester Conversion

Feedstock Butanol:FFA Molar Ratio Ester Conversion (%) Reference
CPO-derived FFA 1:1 60.5 nih.gov
CPKO-derived FFA 5:1 68.4 nih.gov
Influence of Water Activity and Solvent Systems

Water activity (a_w) is a critical parameter in enzymatic reactions in non-aqueous media, as water is essential for maintaining the catalytic conformation of the enzyme. mdpi.com However, an excess of water, which is also a byproduct of the esterification reaction, can shift the equilibrium back towards hydrolysis, thereby reducing the ester yield. mdpi.com The removal of water during the reaction, often achieved by adding molecular sieves, can significantly enhance the formation of the ester. scirp.orgscispace.com For example, the addition of molecular sieves in the synthesis of butyl ferulate increased the ester yield. scirp.org

The choice of solvent system profoundly affects enzyme activity and stability. polscientific.com Lipase-catalyzed reactions can be performed in various media, including organic solvents, solvent-free systems, and ionic liquids. polscientific.com Hydrophobic organic solvents are often preferred as they are less likely to strip the essential water layer from the enzyme's surface, which can lead to inactivation. ftb.com.hrakjournals.com The polarity of the solvent, often quantified by its log P value, has a pronounced correlation with the yield of the ester. au.dk For the synthesis of β-sitosteryl myristate, solvents with log P values close to 4.0, such as hexane (B92381) and heptane, resulted in the highest yields. au.dk In some cases, a mixture of solvents can be used to improve substrate solubility and water distribution. mdpi.com

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more sustainable and environmentally friendly processes. researchgate.netmsu.eduinstituteofsustainabilitystudies.comnih.gov This involves the use of safer solvents, renewable feedstocks, and catalytic methods to minimize waste and energy consumption. msu.edunih.gov

Utilization of Renewable Feedstocks (e.g., crude palm oil, palm kernel oil, fatty acid distillates)

The use of renewable feedstocks is a cornerstone of green chemistry. msu.edu Crude palm oil (CPO), palm kernel oil (PKO), and their derivatives like palm fatty acid distillate (PFAD) are abundant and renewable resources that can be used for the production of this compound. researchgate.netresearchgate.netbiodieseleducation.org PFAD is a processing residue from the refining of palm oil and is considered a valuable raw material for various applications, including the production of biofuels and oleochemicals. neste.comcloudfront.net The enzymatic hydrolysis of CPO and CPKO can yield free fatty acids, including myristic acid, which can then be esterified to produce this compound. nih.gov The utilization of these feedstocks not only reduces reliance on fossil fuels but also adds value to agricultural byproducts. biodieseleducation.org

Biocatalyst Immobilization and Reusability Studies

Immobilization of enzymes is a key strategy to enhance their stability and facilitate their recovery and reuse, which is crucial for the economic feasibility of industrial biocatalytic processes. mdpi.com Enzymes can be immobilized on various supports, such as silica (B1680970) or polymer beads. scirp.orgnih.gov For example, lipase immobilized by surface adsorption onto silica has been used for the synthesis of butyl ferulate. scirp.org

The reusability of the immobilized biocatalyst is a critical factor in reducing production costs. Studies have shown that immobilized lipases can be reused for multiple reaction cycles with only a partial loss of activity. uliege.benih.gov For instance, a novel biocatalyst of Candida antarctica lipase B (CALB) immobilized on styrene-divinylbenzene beads could be reused for six consecutive cycles, retaining around 70% of its initial activity in the synthesis of butyl acetate. nih.gov The stability and reusability of the immobilized enzyme can be influenced by the nature of the support material and the reaction conditions. nih.gov In the synthesis of mannosyl myristate, the reusability of Novozym® 435 in an ionic liquid was demonstrated, with a 42% loss of activity after five cycles, which was better than in a conventional organic solvent. uliege.be

Biological and Biomedical Research on Butyl Myristate

Investigation of Biological Activities

Butyl myristate, the ester of butyl alcohol and myristic acid, has been the subject of various biological and biomedical investigations to determine its efficacy and mechanisms of action in several key areas.

Anti-inflammatory Efficacy and Underlying Mechanisms

Research has identified this compound as a compound with notable anti-inflammatory properties. In a study involving compounds isolated from the fern Pleopeltis polylepis, this compound was evaluated for its anti-inflammatory activity. The study utilized human-derived monocytic THP-1 cells, a standard model for studying immune responses. nih.govmednexus.orgresearchgate.netresearchgate.netnih.gov The anti-inflammatory effect was assessed by measuring the secretion of interleukin-6 (IL-6), a key pro-inflammatory cytokine. nih.govmednexus.orgresearchgate.netresearchgate.netnih.gov The results indicated that this compound exhibited significant anti-inflammatory activity, which was found to be comparable to that of prednisone, a well-known steroidal anti-inflammatory drug used as a control in the experiment.

Antimicrobial Spectrum and Modes of Action

This compound has been identified as a phytochemical with antimicrobial activity in analyses of various plant extracts. iosrjournals.org The mode of action for fatty acid esters often involves the disruption of the microbial cell membrane, a mechanism attributed to the lipophilic nature of the molecule.

Studies on extracts containing this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. iosrjournals.orgmdpi.com For instance, research on Pleopeltis polylepis confirmed that its isolated compounds were active against a panel of bacterial strains. While specific data on this compound's direct antibacterial spectrum is focused, related research on other myristate esters provides context. For example, various monosaccharide myristate esters have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, and Escherichia coli, showing that the activity profile can be influenced by the ester's specific chemical structure. mdpi.comnih.gov

Table 1: Examples of Bacteria Tested in Studies of Myristate Esters


BacteriumGram StainSignificanceMyristate Ester Type Studied
Staphylococcus aureusPositiveCommon human pathogen, can cause skin and other infections.Monosaccharide Myristates, 2-Chloroethyl Myristate
Bacillus subtilisPositiveSoil bacterium, often used as a model organism.Monosaccharide Myristates
Escherichia coliNegativeCommon gut bacterium, some strains are pathogenic.Monosaccharide Myristates, 2-Chloroethyl Myristate
Salmonella typhimuriumNegativeA major cause of foodborne illness.Monosaccharide Myristates

The antifungal potential of this compound has also been investigated. The same study on Pleopeltis polylepis that demonstrated its anti-inflammatory and antibacterial effects also confirmed its activity against fungal strains. mdpi.comresearchgate.netbjcasereports.com.br Specifically, antifungal activity was observed against Candida albicans and Trichophyton mentagrophytes. mdpi.comresearchgate.netbjcasereports.com.brscielo.br Candida albicans is a common opportunistic pathogenic yeast, while Trichophyton species are dermatophytes known to cause infections of the skin, hair, and nails. researchgate.netbjcasereports.com.br Studies on other myristate esters, such as monosaccharide derivatives, have also shown significant activity against C. albicans. mdpi.comnih.gov

Antibacterial Activity Studies

Enzymatic Hydrolysis and In Vivo Metabolic Pathways

Like other simple fatty acid esters, this compound is subject to metabolic processes in the body. cir-safety.org It is readily hydrolyzed by enzymes, a process that breaks the ester bond. europa.euuniroma1.itmdpi.com Upon oral ingestion, this hydrolysis is primarily carried out by pancreatic lipases in the gastrointestinal tract. uniroma1.it This enzymatic action cleaves this compound into its constituent components: myristic acid and butyl alcohol. cir-safety.org

Following hydrolysis, these components are absorbed and enter their respective metabolic pathways. europa.eu Myristic acid, a common saturated fatty acid, is primarily metabolized through the beta-oxidation pathway to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgabcam.compressbooks.pub The resulting alcohol is metabolized mainly in the liver through oxidative steps. europa.eu

Structure-Activity Relationship (SAR) Studies Pertaining to Myristate Esters

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For myristate esters, research has shown that both the alcohol portion and the acyl chain length are critical determinants of their antimicrobial potency. preprints.orgnih.govresearchgate.netresearchgate.net

The nature of the alcohol group attached to myristic acid significantly impacts the antimicrobial spectrum. preprints.orgnih.govresearchgate.net For example, studies comparing different monosaccharide monomyristates (sugar esters) found that the type of sugar influences efficacy against different bacteria. mdpi.comnih.gov Galactosyl myristate showed the highest activity against S. aureus and B. subtilis, whereas glucosyl monomyristate was more effective against E. coli. mdpi.comnih.gov This indicates that the stereochemistry and structure of the hydrophilic alcohol headgroup play a key role in the interaction with microbial targets.

The length of the fatty acyl chain is another crucial factor. researchgate.netagriculturejournals.cz The antimicrobial activity of fatty acid esters often shows a parabolic relationship with acyl chain length, where activity increases up to an optimal length and then declines. researchgate.net Studies comparing esters with different chain lengths (e.g., C10, C12, C14, C16) revealed that esters of lauric acid (C12) and myristic acid (C14) often exhibit strong antibacterial and antifungal effects. agriculturejournals.cznih.gov For instance, sucrose (B13894) esters of myristate (C14) and laurate (C12) were found to be more potent in certain assays than the shorter chain caprate (C10) ester. nih.gov This suggests that the lipophilicity conferred by the acyl chain must be balanced for optimal activity, likely to facilitate interaction with and disruption of microbial cell membranes.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Myristate and Related Fatty Acid Esters


Structural VariationObservationExample CompoundsImpact on Biological Activity
Alcohol Moiety The type of alcohol (sugar vs. simple alkyl) affects the antimicrobial spectrum.Glucosyl Myristate vs. Galactosyl MyristateAlters specificity against different bacterial strains (e.g., E. coli vs. S. aureus). [4, 10]
Acyl Chain Length Activity is dependent on the length of the fatty acid chain.Sucrose Caprate (C10) vs. Sucrose Laurate (C12) vs. Sucrose Myristate (C14)Esters with C12 and C14 chains often show higher potency than those with shorter (C10) or longer (C16) chains. researchgate.net
Inhibitory action can decrease as chain length increases beyond an optimal point.Fructose Esters (C10, C12, C14, C16, C18)Caprinoylfructose (C10) was found to be the most active in one study, with activity decreasing as the chain became longer. mednexus.org

Table of Mentioned Compounds

Generated html

Correlating Molecular Architecture with Biological Effects

The biological activities of fatty acid esters like this compound are intrinsically linked to their molecular structure. An ester is formed from an alcohol and a carboxylic acid; in this case, this compound is derived from butanol and myristic acid. chemsrc.com This structure, featuring a 14-carbon fatty acid chain (myristate) and a 4-carbon butyl group, dictates its physical properties and, consequently, its biological interactions.

Research into structure-activity relationships (SAR) helps to understand how the specific architecture of a molecule influences its effects. For instance, studies on various compounds have shown that the structural variation of a butyl side chain can play a significant role in differing biological activities. mdpi.com The length and branching of both the fatty acid and alcohol components of an ester are critical. For example, the antimicrobial activity of fatty acid esters is significant for those with fatty acid chains of 6 to 18 carbons. nih.gov this compound falls within this range.

The lipophilicity (the ability to dissolve in fats and lipids) of this compound, conferred by its hydrocarbon chains, is a key factor in its function as a penetration enhancer in topical formulations. karger.com Its structure allows it to insert into and disrupt the highly ordered lipid bilayers of the stratum corneum, the outermost layer of the skin. This disruption of the lipid arrangement can facilitate the passage of other molecules through the skin barrier. karger.combrieflands.com

Furthermore, the ester linkage in this compound is susceptible to hydrolysis by esterase enzymes present in tissues, which would break the molecule down into myristic acid and butanol. europa.euatamanchemicals.com The metabolic fate of these components then follows their respective pathways. Myristic acid itself is known to possess a range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.net

Comparative Analysis with Related Myristate Esters

Comparing this compound to other myristate esters, such as isopropyl myristate (IPM) and ethyl myristate, highlights how subtle changes in the alcohol portion of the molecule can alter its biological and physical properties.

Penetration Enhancement: Isopropyl myristate (IPM) is a widely studied penetration enhancer. brieflands.comatamanchemicals.com Like this compound, IPM is an aliphatic ester that can disrupt the lipid structure of the stratum corneum. brieflands.com However, the branched structure of the isopropyl group in IPM, compared to the straight-chain butyl group in this compound, can lead to differences in how they interact with and partition into the skin's lipid layers. karger.com Studies have shown that IPM can effectively enhance the skin permeation of various drugs. brieflands.comatamanchemicals.com For example, one study comparing different enhancers found that IPM had a more pronounced effect on drug permeation than isopropyl palmitate (IPP), another fatty acid ester. atamanchemicals.com The choice between these esters in a formulation can depend on the specific drug and desired delivery profile.

Insecticidal Activity: Fatty acid esters have also been investigated for their insecticidal properties. While direct comparative data on the insecticidal activity of this compound versus other myristate esters is limited in the provided results, related compounds show activity. For example, various fatty acid ethyl esters, such as ethyl linolenate and ethyl oleate (B1233923), have demonstrated insecticidal effects. mdpi.com A patent for an insecticidal composition lists isopropyl myristate as a potential active ingredient in combination with other substances. google.com The efficacy of these esters as insecticides is often related to their ability to penetrate the waxy outer layer of an insect's exoskeleton, leading to dehydration or disruption of physiological processes.

Physical and Biological Properties Summary: The following table summarizes the properties of this compound and related esters based on available research.

PropertyThis compoundIsopropyl Myristate (IPM)Other Myristate EstersKey Findings
Molecular Structure Myristic acid + ButanolMyristic acid + Isopropyl alcoholMyristic acid + other alcohols (e.g., Ethanol)The alcohol group's structure (straight vs. branched chain) influences physical properties and biological interactions. karger.com
Penetration Enhancement Known to be used in topical preparations. cir-safety.orgWidely used and studied; disrupts stratum corneum lipid structure. karger.combrieflands.comSucrose myristate is also studied as an effective penetration enhancer. researchgate.netIPM is a well-established enhancer. brieflands.comatamanchemicals.com The branched structure of IPM may lead to different interactions with skin lipids compared to the linear butyl group. karger.com
Insecticidal/Larvicidal Activity Limited direct data.Included as an active ingredient in some patented insecticidal compositions. google.comIsopropyl myristate was identified in the latex of Garcinia morella, which showed larvicidal activity. nih.govFatty acid esters are recognized for their potential as insecticides, likely due to their ability to penetrate the insect cuticle. mdpi.comgoogle.com
Antimicrobial Activity Expected activity due to C14 chain length.Known to be more toxic to gram-negative than gram-positive bacteria. cir-safety.orgGlycerol myristate (C14) exhibits significant antibacterial, anti-yeast, and antimold activity. nih.govThe antimicrobial activity of fatty acids and their esters often increases with chain length up to a certain point before decreasing. nih.gov

Advanced Formulations and Delivery Systems Research

Role in Enhanced Topical and Transdermal Delivery Systems

The skin's outermost layer, the stratum corneum, presents a formidable barrier to the penetration of many therapeutic agents. nih.gov Butyl myristate is utilized in topical and transdermal formulations to overcome this barrier and enhance the delivery of active pharmaceutical ingredients (APIs). rjtcsonline.comnih.gov

Permeation Enhancement Mechanisms

This compound functions as a chemical permeation enhancer, facilitating the transport of drugs across the skin. researchgate.net Its mechanism of action is primarily attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum. innovareacademics.inresearchgate.net By inserting itself into the lipid bilayer, this compound increases the fluidity of the lipids, thereby reducing the diffusional resistance of the skin and enhancing the permeation of the API. researchgate.net This disruption of the lipid packing allows for greater penetration of the drug into the deeper layers of the skin and into the systemic circulation. innovareacademics.in

Furthermore, this compound can improve the partitioning of a drug into the skin. researchgate.netnih.gov By altering the solvent characteristics of the stratum corneum, it can increase the solubility of the drug within the skin, leading to a higher concentration gradient and driving force for diffusion. researchgate.netatamanchemicals.com Some studies suggest that certain esters, like isopropyl myristate, a compound related to this compound, enhance drug solubility in the stratum corneum as a major factor in permeation enhancement. atamanchemicals.com

Integration into Microemulsions and Nanoformulations

The utility of this compound extends to its incorporation into advanced drug delivery systems like microemulsions and nanoformulations. atamanchemicals.comresearchgate.net Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the solubilization of both lipophilic and hydrophilic drugs. researchgate.netatamanchemicals.com this compound can serve as the oil phase in these formulations, creating a reservoir for lipophilic drugs and facilitating their transport across the skin. researchgate.netresearchgate.net

Nanoformulations, such as nanoparticles and nanoemulsions, offer advantages in terms of stability and targeted delivery. mdpi.com Studies have explored the use of microemulsions containing isopropyl myristate as templates for the creation of poly(alkylcyanoacrylate) nanoparticles for protein and peptide delivery. nih.govnih.gov The resulting nanoparticles exhibit a size range dependent on the monomer and microemulsion template used. nih.govnih.gov While these studies focus on isopropyl myristate, the similar chemical nature of this compound suggests its potential for analogous applications.

Applications in Specialized Pharmaceutical Formulations

Impact on Active Pharmaceutical Ingredient (API) Solubility and Stability

The solubility of an API is a critical factor in its bioavailability. Many newly developed drugs exhibit poor water solubility, which can limit their therapeutic efficacy. researchgate.net this compound, being a lipophilic solvent, can be used to dissolve and deliver poorly soluble APIs in topical and transdermal formulations. cir-safety.orgnih.gov By incorporating the API into an oil-based vehicle containing this compound, formulators can enhance its solubility and facilitate its absorption. americanpharmaceuticalreview.com

The stability of an API within a formulation is also crucial for ensuring its safety and efficacy over its shelf life. sigmaaldrich.com Several factors, including exposure to moisture, oxidation, and interaction with other formulation components, can lead to API degradation. sigmaaldrich.com The use of an appropriate excipient is essential to prevent such instabilities. sigmaaldrich.com While direct studies on this compound's specific impact on the stability of a wide range of APIs are limited, its role as a non-aqueous solvent can help protect moisture-sensitive APIs from hydrolysis.

Modulation of Drug Release Kinetics

The rate at which a drug is released from its dosage form is a key determinant of its therapeutic effect. ptfarm.plcomsol.com Controlled-release formulations are designed to deliver the drug at a predetermined rate over an extended period. rjtcsonline.com this compound can influence the release kinetics of drugs from topical and transdermal formulations. researchgate.net

The release of a drug from a matrix system can be described by various kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. ptfarm.plnih.govlongdom.org The inclusion of this compound in a formulation can alter the diffusion coefficient of the drug within the matrix and its partitioning into the skin, thereby modulating the release profile. For instance, in a study involving a mixture of dibutyl adipate (B1204190) and isopropyl myristate, it was found that adjusting the relative amounts of these solvents in the oil phase could control the rate of skin penetration of a primarily oil-soluble drug. google.com This suggests that this compound could be similarly used to tailor the release kinetics of APIs from topical formulations.

Functional Roles in Cosmetic Science Formulations

In addition to its pharmaceutical applications, this compound is a widely used ingredient in cosmetic and personal care products. cir-safety.orgspectrumchemical.comspecialchem.com Its functional properties contribute to the aesthetic qualities and performance of these formulations.

This compound primarily functions as an emollient and a skin-conditioning agent. atamanchemicals.comspecialchem.com Emollients help to soften and soothe the skin by forming a protective barrier on the surface, which helps to trap moisture and improve skin hydration. atamanchemicals.com This property makes it a valuable ingredient in moisturizers, lotions, and creams. ontosight.aitypology.com

As a texture enhancer, this compound improves the feel and spreadability of cosmetic products. atamanchemicals.comatamanchemicals.com It can reduce the watery sensation of lotions and impart a richer, more elegant feel. atamanchemicals.com Its ability to dissolve other ingredients also makes it a useful solvent in various formulations. hallstarbeauty.com this compound is found in a wide range of cosmetic products, including eye makeup, foundations, lipsticks, and suntan preparations. cir-safety.org

Below is a table summarizing the functional roles of this compound in different formulations:

Function Description Formulation Type
Permeation Enhancer Disrupts the stratum corneum lipids to increase drug penetration.Pharmaceutical (Topical/Transdermal)
Solvent Dissolves lipophilic APIs and other cosmetic ingredients.Pharmaceutical, Cosmetic
Emollient Softens and soothes the skin by preventing water loss.Cosmetic, Pharmaceutical
Skin-Conditioning Agent Maintains the skin in good condition.Cosmetic
Texture Enhancer Improves the feel and spreadability of products.Cosmetic
Oil Phase Component Forms the oil phase in microemulsions and nanoemulsions.Pharmaceutical, Cosmetic

Emollient Properties and Skin Conditioning Enhancements

This compound, the ester of butyl alcohol and myristic acid, is a non-greasy emollient recognized for its skin conditioning and softening properties. thegoodscentscompany.comcir-safety.orgcalpaclab.com Its utility in cosmetic and pharmaceutical formulations stems from its ability to improve the texture and spreadability of products, imparting a soft and substantive feel. atamanchemicals.comatamanchemicals.com Research indicates that as a skin-conditioning agent, this compound enhances the aesthetic properties of skincare products by providing body and a pleasant after-feel. atamanchemicals.comatamanchemicals.com

One of the key attributes of this compound and related esters like isopropyl myristate is their role as penetration enhancers. google.comgoogle.comnih.govsilverfernchemical.comnih.gov These esters can disrupt the lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing the permeation of active pharmaceutical ingredients (APIs) into deeper skin layers. alfa-chemistry.com This is particularly advantageous for drugs that have low intrinsic skin permeability. google.comalfa-chemistry.com For instance, a mixture of dibutyl adipate and isopropyl myristate has been shown to significantly enhance the penetration rate of both water-soluble and oil-soluble drugs. google.com The lipophilic nature of these esters facilitates the diffusion of hydrophobic drugs through the lipid-rich matrix of the skin. alfa-chemistry.com

Studies have demonstrated that the inclusion of alkyl esters in topical formulations can increase the permeation rate of drugs like indomethacin (B1671933) and ketoprofen, primarily by increasing their solubility within the formulation. cir-safety.org This enhancement of skin permeation allows for a more effective delivery of therapeutic agents to the target site. google.com

Table 1: Properties of this compound

Property Value Reference
Physical State Oily liquid thegoodscentscompany.com
Odor Mild, oily, fatty thegoodscentscompany.com
Solubility Soluble in alcohol, insoluble in water thegoodscentscompany.com
Specific Gravity @ 25°C 0.85000 to 0.86000 thegoodscentscompany.com
Boiling Point 332.00 to 333.00 °C @ 760.00 mm Hg thegoodscentscompany.com

| Flash Point | 317.00 °F (158.33 °C) | thegoodscentscompany.com |

Solubilization and Emulsification Capabilities

This compound functions as an effective solvent and co-emulsifier in various formulations. thegoodscentscompany.comatamanchemicals.com Its ability to dissolve lipid-soluble substances makes it a valuable component in cosmetic and pharmaceutical preparations. googleapis.com In the context of emulsions, which are mixtures of immiscible liquids like oil and water, this compound plays a role in stabilizing these systems. slideshare.net

Emulsions are thermodynamically unstable and tend to separate over time. Emulsifying agents are added to reduce the interfacial tension between the two phases and form a stable film around the dispersed droplets, preventing coalescence. slideshare.net this compound, often in conjunction with other surfactants, contributes to the stability of emulsions. For instance, myristyl myristate, a related ester, is known to enhance emulsion stability, particularly against temperature variations and in formulations with high oil content. atamanchemicals.com The Hydrophile-Lipophile Balance (HLB) is a critical factor in determining emulsion stability, and research has indicated a required HLB of 11 for the O/W emulsification of this compound. researchgate.net

The solubilizing capacity of this compound and similar esters like isopropyl myristate is crucial for the formulation of self-emulsifying drug delivery systems (SEDDS). core.ac.uk SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media. These systems are designed to improve the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized form, ready for absorption. core.ac.uk The oil phase, which can consist of esters like this compound, solubilizes the drug and facilitates the self-emulsification process. core.ac.uk

Research into microemulsions has highlighted the role of the oil phase in creating stable formulations for drug delivery. researchgate.net For example, studies on microemulsions using isopropyl myristate as the oil phase have demonstrated their potential to encapsulate and deliver drugs effectively. researchgate.net The stability and droplet size of these emulsions are influenced by the composition, including the type and concentration of the oil, surfactant, and co-surfactant. mdpi.comnih.gov

Rheological Modification and Formulation Stability

The rheology, or flow behavior, of a topical formulation is a critical attribute that affects its stability, appearance, and application. researchgate.netbasf.com Rheology modifiers are used to control the viscosity and texture of products, ensuring they are easy to apply and remain stable during storage. researchgate.netbasf.com

In more complex delivery systems, such as those involving microparticles or nanoparticles, the components of the formulation, including esters like butyl stearate (B1226849) (a close relative of this compound), can affect the structure and release characteristics of the system. researchgate.net For instance, the addition of butyl stearate to isoperidone-loaded microspheres was found to prolong the in vitro and in vivo drug release periods. researchgate.net This suggests that the choice of ester can be a tool for modifying the performance of advanced drug delivery systems.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Isopropyl myristate
Myristyl myristate
Dibutyl adipate
Indomethacin
Ketoprofen
Butyl stearate
Isoperidone
Butyl methoxy (B1213986) dibenzoyl methane (B114726)
Myristic acid
Butyl alcohol
Carbomers

Environmental Science and Sustainability of Butyl Myristate

Biodegradation Studies

The environmental fate of chemical compounds like butyl myristate is critically dependent on their biodegradability. As an aliphatic ester, this compound can be hydrolyzed to its constituent parts, myristic acid and butyl alcohol, which are then subject to further metabolic processes. cir-safety.org

The breakdown of this compound in the environment can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, following distinct biochemical pathways.

Aerobic Degradation: In the presence of oxygen, the primary degradation pathway for this compound begins with enzymatic hydrolysis, splitting the ester bond to yield butanol and myristic acid. cir-safety.org Myristic acid, a long-chain fatty acid, is then typically metabolized through a process known as β-oxidation. researchgate.net This cyclical pathway sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. The initial oxidation of the alkyl chain can occur at different positions, commonly the terminal methyl group, which is a hallmark of aerobic alkane degradation by many microorganisms. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the degradation process follows different strategies. nih.gov While specific studies on this compound are limited, the pathways can be inferred from similar molecules. The initial activation of the stable alkyl chain of the myristic acid component is a key, energy-intensive step. For some alkanes and related molecules, this has been shown to involve the addition of fumarate (B1241708) to the sub-terminal carbon atom, a reaction catalyzed by glycyl-radical enzymes. cler.com Following this initial activation, the molecule can be further broken down. The complete mineralization under anaerobic conditions involves a consortium of bacteria, where the final products can include methane (B114726) and carbon dioxide. nih.govcler.com

The rate at which this compound biodegrades is not intrinsic to the compound alone but is heavily influenced by a variety of environmental factors. mdpi.comresearchgate.net The interplay of these factors determines the persistence of the compound in different environmental compartments. mdpi.com

Key influencing factors include:

Temperature: Higher temperatures generally accelerate microbial activity, leading to faster degradation rates. researchgate.netmdpi.com

pH: The optimal pH range for most microbial degradation is between 6 and 8. core.ac.uk Significant deviations from this range can inhibit the enzymatic processes required for breakdown.

Oxygen Availability: The presence or absence of oxygen dictates whether aerobic or anaerobic pathways are utilized, which proceed at different rates and involve different microbial communities. mdpi.com

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and can be a limiting factor in the biodegradation process. mdpi.com

Microbial Population: The type and density of microbial consortia present in the soil or water are crucial. Environments with a diverse and adapted microbial community will exhibit more efficient degradation. mdpi.commdpi.com

Sunlight: While direct photolysis may not be the primary degradation route, sunlight can influence environmental conditions like temperature and contribute to abiotic degradation processes that may precede microbial action. mdpi.comresearchgate.net

The following table summarizes these key environmental factors.

FactorInfluence on Biodegradation Rate
Temperature Higher temperatures generally increase the rate. researchgate.netmdpi.com
pH Optimal degradation typically occurs in a neutral pH range (6-8). core.ac.uk
Oxygen Determines whether aerobic (faster) or anaerobic (slower) pathways dominate. mdpi.com
Nutrients Availability of nitrogen, phosphorus, etc., supports microbial growth and enhances degradation. mdpi.com
Microbial Consortia Presence of adapted microorganisms is essential for breakdown. mdpi.commdpi.com
Sunlight Can indirectly affect rates by altering temperature and initiating abiotic processes. mdpi.comresearchgate.net

Aerobic and Anaerobic Degradation Pathways

Ecotoxicological Assessment Methodologies

Evaluating the potential environmental risk of this compound involves standardized ecotoxicological assessments to determine its effects on various organisms and ecosystems.

The ecotoxicity of this compound is a key consideration for its environmental risk profile. According to some safety data, the product is not considered harmful to aquatic organisms and is not expected to cause long-term adverse effects in the environment. synerzine.com The Australian Industrial Chemicals Introduction Scheme (AICIS) concluded that it is a chemical that is unlikely to require further regulation to manage risks to the environment. nih.gov However, data for structurally similar fatty acid esters, such as myristic acid ethyl ester, suggest potential toxicity to aquatic life, indicating that these compounds may cause long-term adverse effects in the aquatic environment. scbt.com This highlights the importance of specific testing for this compound. Concerns for related compounds often center on their potential for bioaccumulation in marine organisms like fish, invertebrates, and coral reefs. nih.gov

Understanding how this compound enters and moves through the environment is fundamental to preventing and mitigating potential impacts. nih.gov

Environmental Exposure Pathways: The primary routes of environmental exposure are associated with its manufacture and use in consumer products. epa.gov

Industrial Release: During its production and formulation into products, there is a potential for release into the environment through wastewater or accidental spills. synerzine.com

Consumer Use: As an ingredient in cosmetics and personal care products, this compound can be washed into wastewater systems during bathing or released directly into recreational waters. nih.gov

Once released, the compound can be transported through various environmental media, including water and soil. nih.gov

Mitigation Strategies: Strategies to minimize environmental exposure focus on containment and proper waste management.

Industrial Controls: At manufacturing sites, implementing good ventilation and environmental exposure controls is crucial to prevent its release. synerzine.com In case of accidental spills, the recommended procedure is to contain the spill with an absorbent material and dispose of the waste at an authorized site. synerzine.com

Waste Management: Proper disposal of consumer products containing this compound is important to prevent direct release into the environment. synerzine.com

Effects on Aquatic Biota and Ecosystems

Life Cycle Assessment Considerations for this compound Production and Use

A Life Cycle Assessment (LCA) provides a holistic framework for evaluating the environmental footprint of this compound from its creation to its final disposal. sustainableandsocial.comcore.ac.uk An LCA for this compound would systematically analyze the inputs (energy, raw materials) and outputs (emissions, waste) at each stage of its life. sustainableandsocial.com

The key stages for an LCA of this compound are:

Raw Material Acquisition: This stage assesses the environmental impact of producing the precursors: myristic acid (often derived from palm or coconut oil) and butyl alcohol (typically produced from fossil fuels).

Manufacturing: This involves the esterification of myristic acid and butyl alcohol. cir-safety.org The process traditionally uses an acid catalyst and requires energy for heating and purification steps like distillation. cir-safety.org An LCA would quantify the energy consumption and waste generated during this synthesis. Evaluating cleaner production methods, such as the use of enzymatic catalysts (e.g., lipases), could reveal pathways to lower the environmental impact. researchgate.net

Distribution and Transport: This stage accounts for the energy and emissions associated with transporting the final chemical to product manufacturers. sustainableandsocial.com

Use Phase: For a cosmetic ingredient, this phase considers the environmental impact during product application, including its release into wastewater systems. sustainableandsocial.com

End-of-Life: This final stage evaluates the environmental fate of this compound, focusing on its biodegradation in wastewater treatment plants, soils, or aquatic sediments. core.ac.uk The byproducts of its degradation and its potential for persistence are key considerations.

The table below outlines the stages considered in a Life Cycle Assessment for this compound.

LCA StageKey Considerations for this compound
Raw Material Acquisition Sourcing of myristic acid and butyl alcohol.
Manufacturing Energy and resource use in the esterification process; waste from catalysts and purification. cir-safety.orgcore.ac.ukresearchgate.net
Distribution & Transport Carbon footprint of shipping the chemical. sustainableandsocial.com
Use Phase Release into aquatic environments from washing off cosmetic products. sustainableandsocial.com
End-of-Life Biodegradation in wastewater treatment, soil, and aquatic systems; potential for persistence. core.ac.uk

Analytical and Characterization Techniques in Butyl Myristate Research

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental tool for isolating and quantifying butyl myristate. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical goal.

Gas chromatography (GC) is a primary method for assessing the purity of this compound and analyzing its composition. The technique is well-suited for volatile compounds like this compound and is frequently coupled with a Flame Ionization Detector (FID) for quantification. Commercial grades of this compound are often certified with a purity level determined by GC, with specifications commonly exceeding 97.0%. vwr.com

The retention of a compound in a GC system is described by its retention index, which helps in its identification. The Kovats retention index, a logarithmic scale, relates the retention time of a compound to the retention times of adjacent n-alkanes. For this compound, these indices have been experimentally determined on various types of columns, which differ in polarity. nih.gov

Table 1: Kovats Retention Indices for this compound

Column Type Retention Index
Standard non-polar 1977, 1967
Semi-standard non-polar 1988, 1986
Standard polar 2216, 2215, 2229

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

While GC is common, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), also has specific applications in the analysis of this compound. sielc.com Reverse-phase HPLC methods can be used for its separation and analysis. sielc.com

One documented method utilizes a Newcrom R1 column for the separation of this compound. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water with phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), the non-volatile phosphoric acid is typically substituted with formic acid. sielc.com This LC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Gas Chromatography (GC) for Purity and Compositional Analysis

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the molecular structure of this compound. Methods such as NMR, MS, and IR spectroscopy each provide unique information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural analysis. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide data on the chemical environment of the hydrogen and carbon atoms within the this compound molecule, respectively. chemicalbook.comuitm.edu.my This information is crucial for confirming the ester linkage and the structure of the butyl and myristoyl carbon chains. In one study, a series of butyl esters, including this compound, were successfully characterized using both Fourier Transform Infrared Spectroscopy (FTIR) and NMR analyses. nist.gov

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it provides a robust method for both separating and identifying the compound. nist.gov Electron ionization (EI) is a common technique used in GC-MS to generate ions. The resulting mass spectrum shows the molecular ion and various fragment ions, which are characteristic of the molecule's structure. nist.gov The National Institute of Standards and Technology (NIST) maintains reference mass spectra for this compound. nih.govnist.gov

Table 2: Selected GC-MS Peak Data for this compound

Library m/z Top Peak m/z 2nd Highest m/z 3rd Highest
Main library 57 229 43
Replicate library 57 43 229

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Electrospray ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) instrument is another MS application, providing high-resolution mass data. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.com For this compound, the IR spectrum provides clear evidence of its ester structure. chemicalbook.com A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group is a prominent feature. Another significant band is associated with the C-O stretching vibration. A study characterizing various butyl esters noted the presence of an important ester peak between 1281-1283 cm⁻¹ in the FTIR spectra. nist.gov The NIST database contains reference IR spectra for this compound, which can be used for comparison and identification. chemicalbook.com

Mass Spectrometry (MS) Applications

Advanced Characterization of this compound in Complex Matrices

The primary analytical approach for characterizing this compound in such samples is chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful and frequently used technique. nih.gov It is well-suited for the analysis of semi-volatile compounds like this compound. mdpi.com The process involves a sample preparation step to extract the analytes from the matrix, followed by separation via GC and detection by MS. gcms.cz For instance, in the analysis of post-consumer recycled plastics, exhaustive extraction followed by GC-MS allows for the identification of substances like this compound among a wide range of other chemicals. nih.gov

In highly complex samples, such as recycled polyolefins or food contact paperboards, one-dimensional GC-MS may not provide sufficient separation, leading to unresolved complex mixtures. nih.govresearchgate.net In these cases, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS) offers significantly enhanced separation power and sensitivity. nih.gov This technique provides a much more detailed characterization of the sample, allowing for the detection of trace-level compounds like this compound that might otherwise be missed. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) serves as a complementary technique. While GC-MS is ideal for volatile and semi-volatile, non-polar compounds, LC-MS can analyze a different range of chemicals. For a comprehensive analysis of all potential extractable and leachable compounds from a complex material, such as a rubber gasket, employing both GC-MS and LC-MS is often necessary to cover the full spectrum of chemical classes. lcms.cz

Chemometric analysis, which involves statistical methods like principal component analysis (PCA), can be applied to GC-MS data to discriminate between samples based on their chemical profiles, where this compound may be one of many identified metabolites. nih.gov

Detailed research findings from a study on the chemical profiles of Stachys species identified this compound using GC-MS. The table below presents the specific findings for this compound detected in the essential oil of Stachys byzantina.

CompoundRetention Time (min)Molecular Weight (g/mol)Relative Percentage in S. byzantina (%)Reference
This compound33.28284.470.09 nih.gov

The instrumental parameters for these advanced techniques are critical for achieving reliable and reproducible results. The following table summarizes typical conditions used for the GC-MS analysis of complex matrices where compounds like this compound are found.

ParameterExample 1: Food Contact Material AnalysisExample 2: Recycled Plastic AnalysisReference
Chromatography SystemGC-MSGC-FID mdpi.comnih.gov
ColumnHP-5MS (25 m × 0.25 mm × 0.25 µm)Optima delta-6 (7.5 m × 0.1 mm × 0.10 µm) mdpi.comnih.gov
Carrier GasHelium (1 mL/min)Hydrogen (48 cm/s) mdpi.comnih.gov
Injection ModeSplitlessSplit (1:20 ratio) mdpi.comnih.gov
Oven Temperature Program40°C (2 min), then 9°C/min to 300°C (10 min hold)45°C (1 min), then 15°C/min to 300°C (3 min hold) mdpi.comnih.gov
Mass Spectrometer ModeElectron Impact (EI), 70 eVFlame Ionization Detector (FID) mdpi.comnih.gov
Mass Range20–500 m/zN/A mdpi.comnih.gov

Future Research Directions for Butyl Myristate

Emerging Synthetic Routes and Process Intensification

The synthesis of butyl myristate is undergoing a transformation, with a focus on greener and more efficient manufacturing processes. Research is moving beyond traditional chemical methods to embrace novel catalysts and intensified process technologies.

Enzymatic Synthesis: A significant area of development is the use of lipases as biocatalysts for the esterification of myristic acid and butanol. nih.gov This approach offers high specificity and operates under mild conditions, reducing energy consumption and byproduct formation. nih.gov Research is focusing on optimizing reaction parameters such as temperature, enzyme concentration, and molar ratios to maximize conversion rates. For instance, studies on lipase-catalyzed synthesis of similar esters have achieved high yields by carefully controlling these variables. researchgate.net A key challenge remains the cost and operational stability of lipases; therefore, future work will likely concentrate on enzyme immobilization techniques and the exploration of robust, cost-effective lipase (B570770) sources. researchgate.netresearchgate.net

Process Intensification: Technologies like reactive distillation and microwave-assisted synthesis are being explored to enhance production efficiency. ijert.org Reactive distillation combines the reaction and separation steps into a single unit, which can lead to higher conversion and lower capital and operating costs. ijert.orgresearchgate.nettue.nl Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often achieving high yields in minutes compared to hours with conventional heating. researchgate.netresearchgate.net Further investigation is needed to scale these technologies for industrial production and to fully understand the kinetics and mechanisms involved. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methods for Fatty Acid Esters

Synthesis Method Catalyst/Technology Key Advantages Research Focus
Enzymatic Synthesis Immobilized Lipases (e.g., Novozym 435) High selectivity, mild conditions, green process. nih.govresearchgate.net Enzyme stability, reusability, cost reduction. researchgate.netresearchgate.net
Reactive Distillation Solid Acid Catalysts Increased conversion, energy efficiency, integrated process. ijert.org Catalyst development, process modeling and optimization. researchgate.net
Microwave-Assisted Lipases or Chemical Catalysts Rapid reaction times, high yields, potential for solvent-free reactions. researchgate.netresearchgate.net Scale-up, understanding microwave effects on catalysts and reaction mechanisms. researchgate.net

Novel Biological Activities and Therapeutic Potential

While traditionally used as an emollient, emerging research is beginning to probe the bioactive properties of this compound, suggesting a future in therapeutic applications.

Antimicrobial and Antioxidant Activities: Initial studies and analyses of chemically similar compounds suggest that this compound may possess antimicrobial properties. ijpcbs.com For example, GC-MS analysis of certain plant extracts containing this compound has indicated potential antimicrobial activity. ijpcbs.com Similarly, its structural relationship to other fatty acid esters with known antioxidant effects points to a potential, yet largely unexplored, antioxidant capacity. ijpcbs.com Future research should focus on systematic screening against various pathogens, elucidating the mechanisms of action, and evaluating its antioxidant potential in cellular models.

Transdermal Drug Delivery: this compound is being investigated for its potential as a penetration enhancer in transdermal drug delivery systems. Its lipophilic nature may allow it to modify the barrier properties of the skin's stratum corneum, facilitating the passage of therapeutic agents. Studies on related esters like isopropyl myristate have shown effects on the percutaneous absorption of drugs. cir-safety.org Further research is required to quantify the enhancement effect of this compound for different drug molecules and to assess its safety and irritation potential in such formulations. frontiersin.org

Innovative Applications in Advanced Materials and Nanotechnology

The distinct physicochemical properties of this compound make it a promising candidate for incorporation into advanced materials and nanotechnologies. nanografi.commdpi.com

Phase Change Materials (PCMs): this compound's thermal properties, including its melting point and latent heat of fusion, make it suitable for use in thermal energy storage as a phase change material. These materials can store and release significant amounts of energy at a nearly constant temperature, finding applications in smart textiles, building materials, and electronics cooling. Future work will involve the microencapsulation of this compound to prevent leakage and improve its long-term stability and performance in composite materials.

Nanotechnology Formulations: There is growing interest in using this compound as a lipid component in the fabrication of nanoemulsions and nanostructured lipid carriers. semanticscholar.org These nanocarriers can improve the delivery, stability, and bioavailability of active compounds in pharmaceuticals and cosmetics. semanticscholar.orgtandfonline.com Research will focus on optimizing the formulation of these nanoparticles and characterizing their interaction with biological systems.

Biolubricants and Plasticizers: As a biodegradable and renewably sourced ester, this compound is an attractive candidate for developing environmentally friendly biolubricants and bioplastics. archivemarketresearch.comatamanchemicals.com It can serve as a green alternative to mineral oil-based lubricants and as a plasticizer to enhance the flexibility of biodegradable polymers. archivemarketresearch.comatamanchemicals.com Companies are already exploring the production of bio-based this compound for these markets. renewable-carbon.euadhesivesmag.com

Comprehensive Environmental Impact Assessments and Sustainable Development

To support the sustainable growth of this compound applications, a thorough understanding of its environmental profile is essential.

Life Cycle Assessment (LCA): Future research should include comprehensive LCAs to evaluate the environmental footprint of this compound from cradle to grave. This involves assessing the impact of different production routes, including those utilizing bio-based feedstocks. researchgate.netrenewable-carbon.eu The goal is to identify the most sustainable production pathways and opportunities for environmental improvement.

Biodegradability and Ecotoxicity: While fatty acid esters are generally considered biodegradable, detailed studies are needed to determine the biodegradation rate of this compound in various environments like soil and water. synerzine.com It is also crucial to conduct ecotoxicological studies to assess its potential impact on aquatic and terrestrial ecosystems. synerzine.com The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated this compound as unlikely to require further regulation to manage risks to the environment, but ongoing research will provide a more detailed picture. nih.gov

Sustainable Sourcing: The push for sustainability is driving the production of this compound from renewable resources. renewable-carbon.euadhesivesmag.com Efforts to produce 100% bio-based n-butanol for esterification are underway, which will contribute to a more sustainable supply chain for this compound and related esters. renewable-carbon.euadhesivesmag.com This aligns with the broader trend of using natural resources more effectively and reducing reliance on fossil fuels. e3s-conferences.org

Q & A

Q. How to design a study comparing this compound’s efficacy as a permeation enhancer versus other fatty acid esters?

  • Methodological Answer : Use Franz diffusion cells with ex vivo skin/mucosal membranes. Test equimolar concentrations under identical conditions (pH, temperature). Measure flux rates via HPLC and calculate enhancement ratios. Statistical analysis (e.g., ANOVA with Tukey post-hoc) identifies significant differences. Include structural analogs (e.g., isopropyl myristate) to infer structure-function relationships .

Q. What ethical and methodological safeguards are critical for in vivo studies involving this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., 3Rs principle: Replacement, Reduction, Refinement). Use minimal effective doses based on preliminary in vitro data. Monitor metabolites in blood/tissues via LC-MS to assess bioaccumulation. Include sham controls and randomize treatment groups to mitigate confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl Myristate
Reactant of Route 2
Reactant of Route 2
Butyl Myristate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.